2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone
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Overview
Description
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone is a complex organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl and hydroxypiperidino groups in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperidine with an appropriate phthalazinone derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its anticancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of key biological pathways, resulting in therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A known VEGFR-2 inhibitor with anticancer properties.
Vatalanib: Another VEGFR-2 inhibitor used in cancer therapy.
AAC789: A phthalazine derivative with potent inhibitory activity against VEGFR-2.
Uniqueness
2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-7,8-dimethoxy-1(2H)-phthalazinone is unique due to its specific structural features, such as the combination of the 4-chlorophenyl and hydroxypiperidino groups. These features contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C23H24ClN3O5 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C23H24ClN3O5/c1-31-18-8-3-15-13-25-27(22(29)20(15)21(18)32-2)14-19(28)26-11-9-23(30,10-12-26)16-4-6-17(24)7-5-16/h3-8,13,30H,9-12,14H2,1-2H3 |
InChI Key |
DOUAGTKVYXEOBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)OC |
Origin of Product |
United States |
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